2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid
Overview
Description
2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a hydroxyl group at the 2’ position, a methoxy group at the 5’ position, and a carboxylic acid group at the 3 position on the biphenyl structure. Biphenyl derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with similar structures, have been found to bind with high affinity to multiple receptors . This suggests that 2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-3-carboxylic acid may also interact with various biological targets.
Mode of Action
Compounds with similar structures have been observed to undergo electrophilic substitution due to excessive π-electrons delocalization . This suggests that 2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-3-carboxylic acid might interact with its targets through similar mechanisms.
Biochemical Pathways
It’s worth noting that many bioactive aromatic compounds, including those with similar structures, have been found to possess various biological activities . This suggests that 2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-3-carboxylic acid may also affect multiple biochemical pathways.
Pharmacokinetics
It’s worth noting that many bioactive aromatic compounds, including those with similar structures, have been found to possess various biological activities . This suggests that 2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-3-carboxylic acid may also have unique ADME properties that contribute to its bioavailability and efficacy.
Result of Action
It’s worth noting that many bioactive aromatic compounds, including those with similar structures, have been found to possess various biological activities . This suggests that 2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-3-carboxylic acid may also have diverse molecular and cellular effects.
Action Environment
It’s worth noting that many bioactive aromatic compounds, including those with similar structures, have been found to possess various biological activities . This suggests that environmental factors may also play a role in the action of 2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-3-carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction, where an aryl halide is reacted with a nucleophile under specific conditions . Another approach is the Ullmann reaction, which involves the coupling of two aryl halides in the presence of a copper catalyst . The reaction conditions typically include elevated temperatures and the use of polar solvents.
Industrial Production Methods
Industrial production of this compound may involve the methylation of aromatic hydroxycarboxylic acids using dimethyl sulfate in water . This method allows for the efficient production of the desired methoxy-substituted biphenyl derivative.
Chemical Reactions Analysis
Types of Reactions
2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a quinone, while reduction of the carboxylic acid group produces an alcohol .
Scientific Research Applications
2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methoxybenzoic acid: Similar structure but lacks the biphenyl moiety.
5-Methoxysalicylic acid: Another related compound with similar functional groups but different overall structure.
Uniqueness
2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-3-carboxylic acid is unique due to its biphenyl structure, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-(2-hydroxy-5-methoxyphenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-18-11-5-6-13(15)12(8-11)9-3-2-4-10(7-9)14(16)17/h2-8,15H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPDAJJJYRUXGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681813 | |
Record name | 2'-Hydroxy-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-03-3 | |
Record name | 2′-Hydroxy-5′-methoxy[1,1′-biphenyl]-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Hydroxy-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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